molecular formula C12H16ClNO B3092049 (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol CAS No. 1222710-39-5

(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol

Cat. No.: B3092049
CAS No.: 1222710-39-5
M. Wt: 225.71 g/mol
InChI Key: NNSOPFLTNRUGBS-LBPRGKRZSA-N
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Description

(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and piperidine.

    Nucleophilic Substitution: The 3-chlorobenzyl chloride undergoes nucleophilic substitution with piperidine to form (3-chlorophenyl)methylpiperidine.

    Hydroxylation: The resulting (3-chlorophenyl)methylpiperidine is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position of the piperidine ring, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is used in studies to understand its interaction with biological systems and its potential effects on cellular processes.

Medicine:

    Pharmaceutical Development: Due to its piperidine structure, the compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry:

    Chemical Manufacturing: The compound is utilized in the production of various chemicals and materials, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the chlorophenyl group and hydroxyl group in its structure plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • (3S)-1-[(3-chlorophenyl)methyl]piperidin-4-ol
  • (3S)-1-[(4-chlorophenyl)methyl]piperidin-3-ol
  • (3S)-1-[(3-bromophenyl)methyl]piperidin-3-ol

Comparison:

  • Structural Differences: The position and type of substituents on the phenyl ring can significantly influence the chemical properties and biological activities of these compounds.
  • Unique Properties: (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which may result in distinct pharmacological profiles and applications.

Properties

IUPAC Name

(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSOPFLTNRUGBS-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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